

Sanggenon O: A Technical Whitepaper on its Structure and Biological Interactions

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Compound of Interest

Compound Name: Sanggenon O

Cat. No.: B15578734

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For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, a definitive, experimentally determined crystal structure for **Sanggenon O** has not been deposited in publicly accessible crystallographic databases. Consequently, this document cannot provide quantitative crystallographic data such as unit cell dimensions, bond angles, or a Crystallographic Information File (CIF). The structural information presented herein is based on spectroscopic analysis and its relationship to known diastereomers.

This technical guide provides a comprehensive overview of **Sanggenon O**, a Diels-Alder type adduct flavonoid. While direct crystallographic data is unavailable, this paper synthesizes the current knowledge regarding its isolation from natural sources, its potent anti-inflammatory activity, and its mechanism of action involving key signaling pathways.

Physicochemical Properties of Sanggenon O

Sanggenon O is a complex flavonoid predominantly isolated from the root bark of plants belonging to the Morus genus, such as Morus alba and Morus cathayana[1][2]. It is a diastereomer of the more commonly studied Sanggenon C[1]. The molecular formula for **Sanggenon O** is C₄₀H₃₆O₁₂, with a corresponding molecular weight of 708.7 g/mol .

Property	Value	Source
Molecular Formula	C40H36O12	PubChem
Molecular Weight	708.7 g/mol	PubChem
H-Bond Donor Count	10	PubChem (Computed)
H-Bond Acceptor Count	12	PubChem (Computed)

Experimental Protocols

The following protocols are synthesized from established methodologies for the isolation and analysis of Sanggenon C and O from Morus species[3][4].

Isolation and Purification of Sanggenon O

This process involves solvent extraction followed by multi-step column chromatography.

- Extraction:
 - Air-dried and powdered root bark of Morus alba or Morus cathayana is extracted with methanol at room temperature.
 - The methanolic extract is then filtered and concentrated under reduced pressure to yield a crude extract[3].
- Fractionation:
 - The crude extract is suspended in water and partitioned successively with n-hexane, chloroform, and ethyl acetate.
 - The ethyl acetate fraction, which is enriched with flavonoids, is collected and concentrated[3].
- Chromatographic Purification:
 - Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography. Elution is performed with a gradient of chloroform and

methanol[3]. Fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing **Sanggenon O**.

- Reversed-Phase (C18) Column Chromatography: Fractions rich in **Sanggenon O** are further purified using a C18 column with a methanol-water gradient as the mobile phase[4].
- Sephadex LH-20 Column Chromatography: Final purification can be achieved using a Sephadex LH-20 column to remove any remaining impurities[3].

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production

This protocol outlines the steps to evaluate the inhibitory effect of **Sanggenon O** on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells[5][6].

- Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
- Treatment: Cells are seeded in a 96-well plate. After adherence, they are pre-treated with varying concentrations of **Sanggenon O** for one hour.
- Stimulation: The cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response[6].
- Nitrite Quantification: The production of nitric oxide is assessed by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

Western Blot Analysis for iNOS and IκBα

This method is used to determine the effect of **Sanggenon O** on the protein expression of inducible nitric oxide synthase (iNOS) and the inhibitor of kappa B alpha (IκBα)[5][6].

- Cell Lysis: Following treatment with **Sanggenon O** and/or LPS, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford assay.

- **SDS-PAGE and Protein Transfer:** Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
- **Immunoblotting:** The membrane is blocked and then incubated with primary antibodies specific for iNOS, phosphorylated I κ B α , and total I κ B α .
- **Detection:** After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.

Biological Activity and Signaling Pathways

Sanggenon O exhibits significant anti-inflammatory properties. Studies have shown that it is a potent inhibitor of nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS) in LPS-stimulated macrophages[1][5]. Notably, **Sanggenon O** has demonstrated stronger inhibitory activity than its diastereomer, Sanggenon C[5].

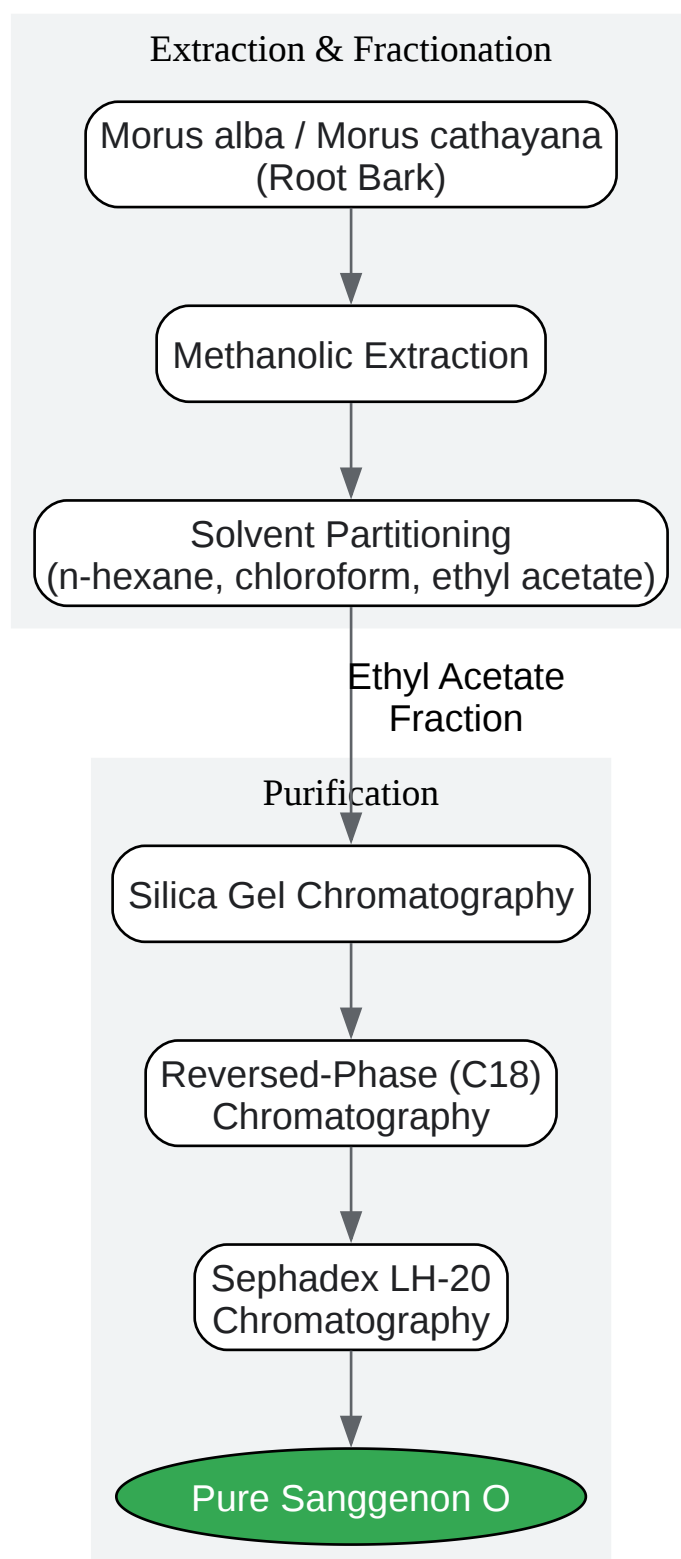
Inhibition of the NF- κ B Signaling Pathway

The anti-inflammatory effects of **Sanggenon O** are mediated through the inhibition of the Nuclear Factor-kappa B (NF- κ B) signaling pathway[1][5]. In unstimulated cells, NF- κ B is held inactive in the cytoplasm by the inhibitory protein I κ B α . Upon stimulation by inflammatory signals like LPS, I κ B α is phosphorylated and subsequently degraded. This allows NF- κ B to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including iNOS[7].

Sanggenon O exerts its inhibitory effect by preventing the phosphorylation and subsequent degradation of I κ B α [5]. This action effectively traps NF- κ B in the cytoplasm, thereby downregulating the expression of inflammatory mediators.

Visualizations

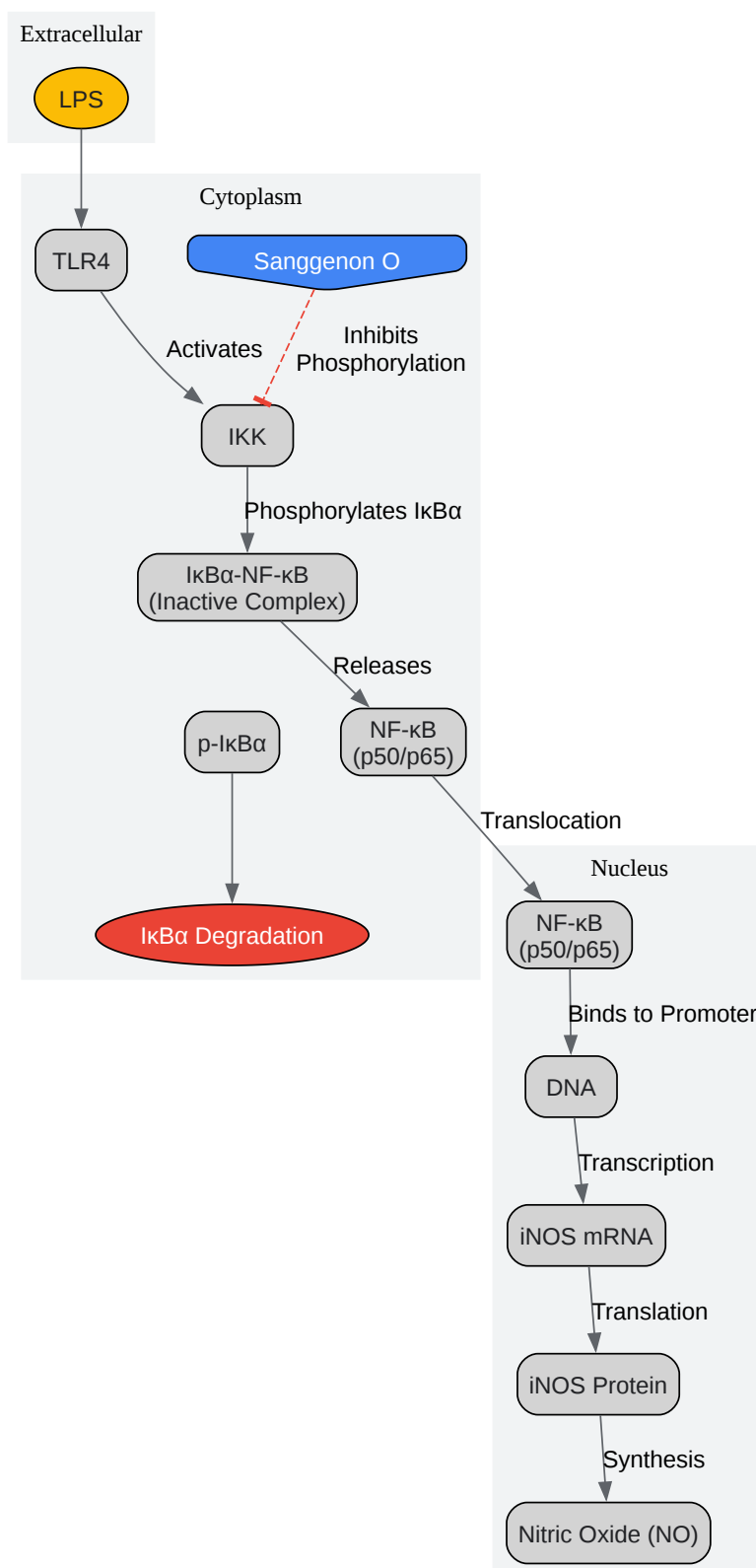
Experimental Workflow



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Caption: Generalized workflow for the isolation and purification of **Sanggenon O**.

NF- κ B Signaling Pathway Inhibition by Sanggenon O



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Caption: Mechanism of **Sanggenon O**'s inhibition of the NF- κ B signaling pathway.

Conclusion

While the precise three-dimensional crystal structure of **Sanggenon O** remains to be elucidated through X-ray crystallography, the existing body of research clearly establishes it as a potent anti-inflammatory agent. Its ability to inhibit the NF- κ B signaling pathway, with greater efficacy than its diastereomer Sanggenon C, underscores its potential as a lead compound for the development of novel anti-inflammatory therapeutics. Further research is warranted to fully characterize its crystallographic structure, which will undoubtedly aid in structure-activity relationship studies and the rational design of more potent analogues.

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